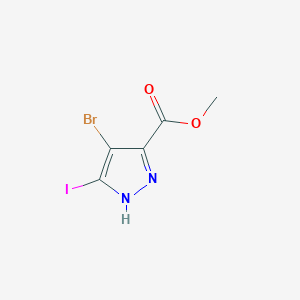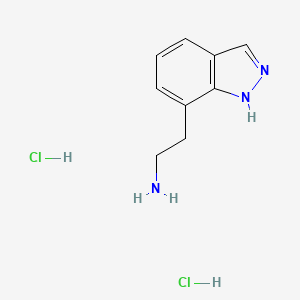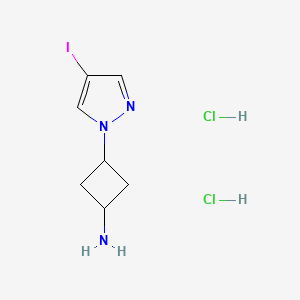
3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C7H12Cl2IN3 and a molecular weight of 336.0008 . This compound is characterized by the presence of a pyrazole ring substituted with an iodine atom and a cyclobutan-1-amine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the iodine substituent. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of 5-substituted 4-iodopyrazoles can be achieved through transition-metal-free methods . The reaction conditions often include the use of polar protic solvents to favor the formation of pyrazole-solvent hydrogen bonding .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds.
Applications De Recherche Scientifique
3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their function. The iodine substituent can also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride
- 3-(4-iodo-1H-pyrazol-1-yl)-3-methylcyclobutanone
Uniqueness
3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride is unique due to the presence of the iodine substituent on the pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel heterocyclic systems and the exploration of new chemical reactions.
Propriétés
Formule moléculaire |
C7H12Cl2IN3 |
|---|---|
Poids moléculaire |
336.00 g/mol |
Nom IUPAC |
3-(4-iodopyrazol-1-yl)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H10IN3.2ClH/c8-5-3-10-11(4-5)7-1-6(9)2-7;;/h3-4,6-7H,1-2,9H2;2*1H |
Clé InChI |
NZVXANZIZJMQBD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1N2C=C(C=N2)I)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




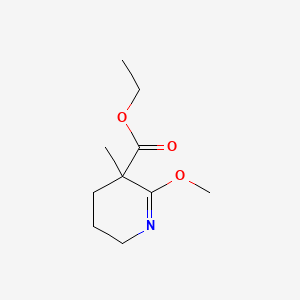
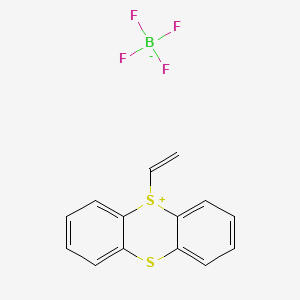
![6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13454638.png)
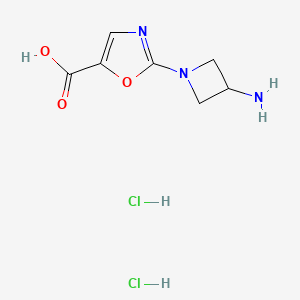
![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
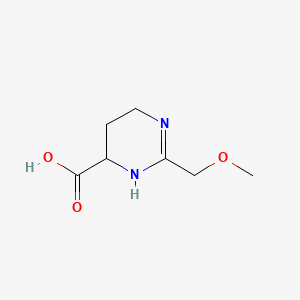

![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
